2-(Thiophen-2-yl)quinoline-8-carboxamide chemical properties
2-(Thiophen-2-yl)quinoline-8-carboxamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(Thiophen-2-yl)quinoline-8-carboxamide
Executive Summary: The fusion of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry, aimed at discovering novel compounds with enhanced pharmacological profiles. This guide provides a comprehensive technical overview of 2-(Thiophen-2-yl)quinoline-8-carboxamide, a molecule that combines the biologically significant quinoline and thiophene rings with a critical carboxamide linker. Quinoline and its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2] Similarly, the thiophene ring is a "privileged pharmacophore" present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical and biological properties.[3][4] The carboxamide group is a key functional moiety that enhances molecular interactions with biological targets, often improving potency and selectivity.[5][6]
This document, intended for researchers and drug development professionals, delineates the probable physicochemical characteristics, a proposed synthetic pathway, and a detailed analysis of the expected spectroscopic signature of 2-(Thiophen-2-yl)quinoline-8-carboxamide. Furthermore, it explores the compound's potential chemical reactivity and provides a forward-looking perspective on its pharmacological potential based on established structure-activity relationships of related compounds.
Introduction to the Quinoline-Thiophene Scaffold
The strategic combination of quinoline and thiophene moieties has yielded compounds with significant therapeutic potential. The quinoline nucleus serves as a robust scaffold found in numerous natural alkaloids and synthetic drugs, prized for its structural rigidity and versatile substitution patterns.[1] Thiophene, an isostere of benzene, is often incorporated into drug candidates to fine-tune electronic properties, improve metabolic stability, and enhance receptor binding interactions.[7]
The specific compound, 2-(Thiophen-2-yl)quinoline-8-carboxamide, positions the thiophene ring at the 2-position of the quinoline core, a site often modified in the development of bioactive agents.[8] The carboxamide functional group at the 8-position is particularly noteworthy. The spatial arrangement of the quinoline nitrogen (at position 1) and the 8-position substituent can create a bidentate chelation site for metal ions, a mechanism implicated in the biological activity of several quinoline-based drugs, including their anti-inflammatory and antiproliferative effects.[9] This structural feature suggests a high potential for novel biological interactions and therapeutic applications.
Caption: Chemical structure of 2-(Thiophen-2-yl)quinoline-8-carboxamide.
Proposed Synthesis and Mechanistic Rationale
Workflow: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Stage 1: Synthesis of 2-(Thiophen-2-yl)quinoline-8-carboxylic acid
The core 2-(thiophen-2-yl)quinoline scaffold can be efficiently constructed using the Friedländer annulation reaction. This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this proposed route, 2-aminobenzoic acid reacts with 2-acetylthiophene under acid or base catalysis to form the quinoline ring system directly incorporating the thiophene moiety at the 2-position and the carboxylic acid at the 8-position.
Stage 2: Amidation of the Carboxylic Acid
The conversion of the intermediate carboxylic acid to the final primary carboxamide is a standard transformation. For optimal yield and purity, this process involves two key steps: activation of the carboxylic acid and subsequent reaction with an ammonia source.
Experimental Protocol: Carboxamide Formation
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Acid Chloride Formation (Activation):
-
To a solution of 2-(thiophen-2-yl)quinoline-8-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.[6]
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Causality: The use of oxalyl chloride or thionyl chloride provides a reliable method for converting the carboxylic acid into a more reactive acyl chloride intermediate. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the acid. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2-(thiophen-2-yl)quinoline-8-carbonyl chloride.
-
-
Amination:
-
Dissolve the crude acyl chloride in anhydrous DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess, ~5.0 eq) dropwise with vigorous stirring.
-
Causality: The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is performed at low temperature to control its exothermicity. An excess of the ammonia source is used to drive the reaction to completion and neutralize the HCl byproduct.
-
Stir the reaction for 1-2 hours at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water. If DCM was used, separate the organic layer. If THF was used, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(Thiophen-2-yl)quinoline-8-carboxamide.
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Physicochemical Properties
The predicted physicochemical properties of the title compound are summarized below. These are estimated based on the properties of structurally similar molecules found in the literature.[10]
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₀N₂OS |
| Molecular Weight | 254.31 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 90-110 °C (uncorrected) |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, chloroform, and methanol. |
| LogP (Predicted) | ~2.5 - 3.5 |
Spectroscopic and Analytical Characterization
Experimental characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data based on the molecule's structure.
| Technique | Expected Observations |
| ¹H NMR | Quinoline Protons: Multiple signals between δ 7.5-8.5 ppm. Thiophene Protons: Three protons appearing as doublets and a doublet of doublets between δ 7.0-7.8 ppm. Amide Protons (-CONH₂): Two broad singlets, potentially between δ 7.0-9.0 ppm, which are D₂O exchangeable. |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the range of δ 115-155 ppm. Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-175 ppm. |
| IR (KBr, cm⁻¹) | N-H Stretch: Two bands (symmetric/asymmetric) around 3400-3100 cm⁻¹. C-H Aromatic Stretch: ~3100-3000 cm⁻¹. C=O Stretch (Amide I): Strong absorption at ~1680-1650 cm⁻¹. N-H Bend (Amide II): ~1640-1600 cm⁻¹. C=C/C=N Aromatic Stretch: ~1600-1450 cm⁻¹. |
| MS (EI) | Molecular Ion (M⁺): m/z 254. Key Fragments: [M-NH₂]⁺ (m/z 238), [M-CONH₂]⁺ (m/z 210), and fragments corresponding to the quinoline and thiophene rings. |
Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: Samples should be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard (0 ppm). Spectra should be acquired on a 400 MHz or higher spectrometer.[10]
-
Infrared (IR) Spectroscopy: Spectra can be recorded on a FT-IR spectrometer using KBr pellets.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron impact (EI) is recommended to confirm the elemental composition.[8]
Chemical Reactivity and Potential for Derivatization
The structure of 2-(Thiophen-2-yl)quinoline-8-carboxamide offers several sites for chemical modification, making it an excellent scaffold for developing a library of analogues for structure-activity relationship (SAR) studies.
Caption: Potential sites for chemical derivatization.
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Amide Group: The primary amide can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be dehydrated (e.g., using P₂O₅ or trifluoroacetic anhydride) to form the corresponding nitrile.
-
Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen makes it susceptible to alkylation, forming quaternary quinolinium salts.
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Aromatic Rings: Both the quinoline and thiophene rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The quinoline ring is generally deactivated towards electrophilic attack, while the thiophene ring is activated. The regioselectivity of these reactions would need to be determined experimentally.
Biological and Pharmacological Outlook
The convergence of the quinoline, thiophene, and carboxamide motifs strongly suggests that 2-(Thiophen-2-yl)quinoline-8-carboxamide is a candidate for biological screening across multiple therapeutic areas.
-
Anticancer Potential: Quinoline-carboxamides have been extensively investigated as anticancer agents.[5] They have been shown to act through various mechanisms, including inhibition of protein kinases, topoisomerases, and dihydroorotate dehydrogenase.[5][11] Thiophene-quinoline hybrids have also demonstrated potent cytotoxic activity against various human cancer cell lines.[11] The title compound is a promising candidate for evaluation as an antiproliferative agent.
-
Enzyme Inhibition: Quinoline derivatives have been identified as inhibitors of various enzymes. For instance, different quinoline-carboxamides have shown inhibitory activity against carbonic anhydrases and sirtuins.[12][13] The specific substitution pattern of the title compound may confer selectivity for particular enzyme targets.
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Antimicrobial and Anti-inflammatory Activity: Both quinoline and thiophene scaffolds are present in compounds with known antimicrobial and anti-inflammatory properties.[9][14][15] The potential of 2-(Thiophen-2-yl)quinoline-8-carboxamide to chelate metal ions via its 8-carboxamide and 1-nitrogen positions could contribute to these activities.[9]
Conclusion and Future Directions
2-(Thiophen-2-yl)quinoline-8-carboxamide represents a novel and synthetically accessible molecule with high potential in the field of drug discovery. This guide has provided a framework for its synthesis, characterization, and potential applications based on a solid foundation of established chemical principles and data from related structures.
Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive characterization of the compound's physicochemical and spectroscopic properties. Subsequently, a thorough biological evaluation, including in vitro screening against a panel of cancer cell lines and key enzymatic targets, is warranted to uncover its therapeutic potential. The scaffold's amenability to derivatization provides a clear path for future SAR studies to optimize potency and selectivity, paving the way for the development of new and effective therapeutic agents.
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